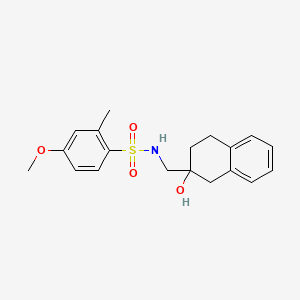

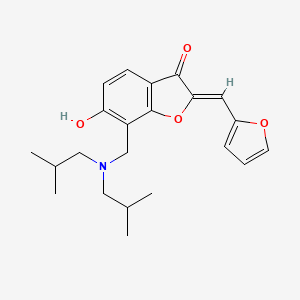

![molecular formula C15H14N4O4S B2484442 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2108740-33-4](/img/structure/B2484442.png)

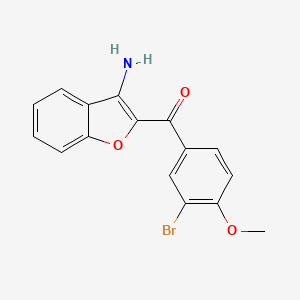

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule is a complex heterocyclic compound incorporating several functional groups and ring systems, including oxadiazole, thienyl, and dihydrofuro[3,4-d]pyrimidine moieties. These structural elements are known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology, although the focus here will exclude drug use and dosage as well as side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simpler precursors. For example, 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides can be prepared by oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones employing iodosylbenzene diacetate as an oxidant in the presence of lithium hydride, indicating a possible route for synthesizing related structures (M. Sako et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds within this family, including pyrimidine diones and oxadiazoles, can be elucidated using NMR, IR spectroscopy, and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms and the electronic environment within the molecule, critical for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions with thiols under physiological conditions, generating nitric oxide (NO) and related species, showcasing a unique aspect of their chemical behavior (M. Sako et al., 1998). This property might be leveraged in synthesizing new derivatives with specific functionalities.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- The compound has shown potential in the field of antimicrobial activity. A related compound, 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, has been synthesized and found to exhibit activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (S. Vlasov et al., 2015).

Oxidation and Isomerism Studies

- Studies on oxidation and isomerism of related heterocycles, such as thietane-containing compounds, have been conducted, shedding light on the structural and chemical properties of these types of molecules (S. Meshcheryakova et al., 2014).

Synthesis of Novel Derivatives

- Research has been conducted on the synthesis of novel derivatives related to this compound, such as dihydrothiazolo[3,2-a]pyrimidinone derivatives, highlighting the versatility and potential for creating new compounds in this chemical class (T. Selby & B. Smith, 1989).

Nucleoside Synthesis

- The compound's framework has been utilized in the synthesis of nucleosides, which are key components in many biological processes. For instance, derivatives from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and studied (A. El‐Barbary et al., 1995).

Bioactive Analog Synthesis

- Analogues of natural products containing similar structural components have been synthesized and tested for antitumor activity. This indicates the potential of these compounds in medicinal chemistry and drug development (Catalin V. Maftei et al., 2013).

properties

IUPAC Name |

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-2-10-16-11(23-18-10)6-19-8-7-22-14(20)12(8)13(17-15(19)21)9-4-3-5-24-9/h3-5,13H,2,6-7H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGAYKWBLOCAIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

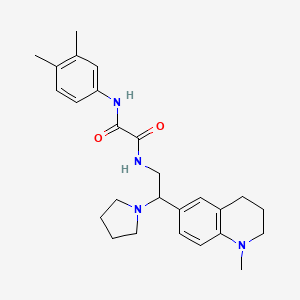

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)

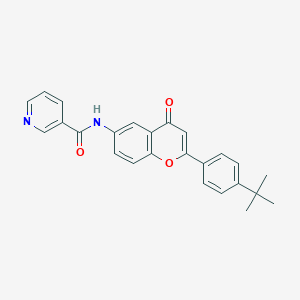

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2484369.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2484371.png)

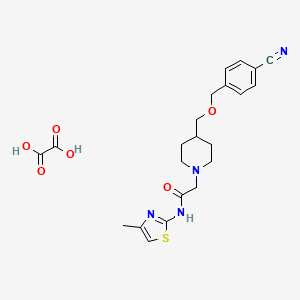

![ethyl 2-methyl-4-thioxo-10-vinyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2484375.png)